Soyasaponin III
Overview
Description
Soyasaponin III is a complex triterpenoid saponin. This compound is derived from oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism of Action
Target of Action
Soyasaponin III, a monodesmodic oleanane triterpenoid, is one of the main potentially bioactive saponins found in soy (Glycine max) and related products . The primary targets of this compound are Toll-like receptor 4 (TLR4) and myeloid differentiation factor 88 (MyD88) . These proteins play crucial roles in the innate immune system, serving as primary sensors for detecting pathogen-associated molecular patterns and initiating inflammatory responses .
Mode of Action
This compound interacts with its targets, TLR4 and MyD88, by suppressing their recruitment into lipid rafts . This interaction results in the downregulation of MyD88 expression , which in turn modulates the TLR4/MyD88 signaling pathway . This modulation can lead to a reduction in inflammation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the TLR4/MyD88 signaling pathway . This pathway plays a crucial role in the innate immune response, leading to the production of pro-inflammatory cytokines. By modulating this pathway, this compound can reduce the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6, and nitric oxide (NO) in serum . It also decreases the mRNA levels of TNFα, IL-6, IL-1β, cyclooxygenase 2 (COX-2), and inducible nitric oxide synthase (iNOS) .
Pharmacokinetics
It is known that this compound can induce apoptosis in hep-g2 cells , suggesting that it can be absorbed and distributed to cells in the body.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the reduction of inflammation. It achieves this by downregulating the expression of MyD88 and suppressing the recruitment of TLR4 and MyD88 into lipid rafts . This leads to a decrease in the production of pro-inflammatory cytokines and other inflammatory markers .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the expression levels of soyasaponin biosynthetic genes and the accumulation patterns of soyasaponins can be altered under different abiotic stress conditions . .
Biochemical Analysis
Biochemical Properties
Soyasaponin III has been found to exhibit a variety of biological activities and pharmacological effects, such as immune regulation, anti-inflammatory, hypoglycemic, bactericidal, antiviral, and antitumor activities . The strength of these functions is closely related to the chemical structure of this compound . It can interact with various enzymes, proteins, and other biomolecules, affecting their activity and function .
Cellular Effects
This compound can induce apoptosis in Hep-G2 cells . It has been reported to reduce inflammation by downregulating MyD88 expression and suppressing the recruitments of TLR4 and MyD88 into lipid rafts . It also significantly reduces the levels of tumor necrosis factor alpha (TNFα), interleukin (IL)-6 and nitric oxide (NO) in serum .
Molecular Mechanism
The molecular mechanism of this compound involves modulating toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling . It downregulates MyD88 expression and suppresses the recruitments of TLR4 and MyD88 into lipid rafts . This results in a decrease in the protein levels of myeloid differentiation protein 2 (MD-2), TLR4, MyD88, toll-interleukin1 receptor domain containing adaptor protein (TIRAP), phosphorylated interleukin-1 receptor-associated kinase 4 (p-IRAK-4), phosphorylated interleukin-1 receptor-associated kinase 1 (p-IRAK-1) and TNF receptor associated factor 6 (TRAF6) .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been found that this compound can significantly reduce the levels of TNFα, IL-6, and NO in serum . No significant correlations between soyasaponin contents and biosynthetic gene expression were observed .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, it has been found that this compound can significantly reduce the levels of TNFα, IL-6, and NO in serum at certain dosages .
Metabolic Pathways
It is known that it can modulate the TLR4/MyD88 signaling pathway .
Transport and Distribution
This compound is transported and distributed within cells and tissues. A study has identified GmMATE100 as the first soyasaponin transporter responsible for the transport of type A and type B soyasaponins from the cytoplasm to the vacuole .
Subcellular Localization
This compound is localized to the vacuolar membrane in both plant and yeast cells . This localization is facilitated by the GmMATE100 transporter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Soyasaponin III involves multiple steps, starting from oleanolic acid. The key steps include:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the oleanolic acid backbone.
Glycosylation: Attachment of sugar moieties (beta-D-galactopyranosyl and beta-D-glucopyranosiduronic acid) to the hydroxylated oleanolic acid.
The reaction conditions typically involve the use of catalysts, such as Lewis acids, and protective groups to ensure selective hydroxylation and glycosylation.
Industrial Production Methods
Industrial production of this compound is challenging due to its complex structure. advancements in biotechnological methods, such as microbial fermentation and plant cell culture, have shown promise in producing triterpenoid saponins on a larger scale. These methods involve the use of genetically engineered microorganisms or plant cells to biosynthesize the compound.
Chemical Reactions Analysis
Types of Reactions
Soyasaponin III undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can revert these groups back to alcohols.
Scientific Research Applications
Soyasaponin III has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the synthesis and reactivity of triterpenoid saponins.
Biology: Investigated for its role in plant defense mechanisms and its interaction with biological membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and cosmetics.
Comparison with Similar Compounds
Similar Compounds
Oleanolic acid: The parent compound from which Soyasaponin III is derived.
Ursolic acid: A structurally similar triterpenoid with similar biological activities.
Betulinic acid: Another triterpenoid with comparable therapeutic properties.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it a promising candidate for pharmaceutical and cosmetic applications.
Properties
IUPAC Name |
3,4-dihydroxy-6-[[9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H68O14/c1-37(2)16-21-20-8-9-24-39(4)12-11-26(40(5,19-44)23(39)10-13-42(24,7)41(20,6)15-14-38(21,3)25(45)17-37)54-36-33(30(49)29(48)32(55-36)34(51)52)56-35-31(50)28(47)27(46)22(18-43)53-35/h8,21-33,35-36,43-50H,9-19H2,1-7H3,(H,51,52) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIHRVKXRCAJFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)OC6C(C(C(C(O6)C(=O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H68O14 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Soyasaponin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
55304-02-4 | |
Record name | Soyasaponin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 - 216 °C | |
Record name | Soyasaponin III | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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